molecular formula C7H8Br2FNO B6197729 2-bromo-4-fluoro-6-methoxyaniline hydrobromide CAS No. 2680533-49-5

2-bromo-4-fluoro-6-methoxyaniline hydrobromide

Cat. No.: B6197729
CAS No.: 2680533-49-5
M. Wt: 301
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is a chemical compound with the molecular formula C7H7BrFNO·HBr. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-6-methoxyaniline hydrobromide typically involves the bromination, fluorination, and methoxylation of aniline derivatives. The reaction conditions often require specific reagents and catalysts to ensure the selective substitution of the aniline ring. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination might involve the use of fluorine gas or a fluorinating agent such as Selectfluor. Methoxylation can be carried out using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-6-methoxyaniline hydrobromide involves its interaction with specific molecular targets. The bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroaniline
  • 2-Bromo-6-methoxyaniline
  • 4-Fluoro-6-methoxyaniline

Uniqueness

2-Bromo-4-fluoro-6-methoxyaniline hydrobromide is unique due to the specific combination of bromine, fluorine, and methoxy groups on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-fluoro-6-methoxyaniline hydrobromide involves the bromination of 4-fluoro-6-methoxyaniline followed by the reaction with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "4-fluoro-6-methoxyaniline", "Bromine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of 4-fluoro-6-methoxyaniline using bromine in acetic acid to form 2-bromo-4-fluoro-6-methoxyaniline", "Step 2: Reaction of 2-bromo-4-fluoro-6-methoxyaniline with hydrobromic acid to form 2-bromo-4-fluoro-6-methoxyaniline hydrobromide" ] }

CAS No.

2680533-49-5

Molecular Formula

C7H8Br2FNO

Molecular Weight

301

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.